[2-(3,4-Dichlorophenyl)ethyl]dimethylamine hydrochloride
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Overview
Description
[2-(3,4-Dichlorophenyl)ethyl]dimethylamine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a dichlorophenyl group attached to an ethanamine backbone, with a hydrochloride salt form enhancing its solubility and stability.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways, leading to downstream effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dichlorophenyl)ethyl]dimethylamine hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and subsequent formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the intermediate Schiff base in the presence of amine or amide salts, using catalysts such as palladium or platinum . This method ensures high yield and purity, making it suitable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as forming a phenyl group.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[2-(3,4-Dichlorophenyl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological research.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-N,N-dimethylurea: Shares a similar dichlorophenyl group but differs in the urea backbone.
2,4-Dichlorophenoxyacetic acid: Contains a dichlorophenyl group but is primarily used as a herbicide.
Uniqueness: [2-(3,4-Dichlorophenyl)ethyl]dimethylamine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its hydrochloride form enhances its solubility and stability, making it more versatile in different research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N,N-dimethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-13(2)6-5-8-3-4-9(11)10(12)7-8;/h3-4,7H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSNNVLXVGFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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